1-(4-Ethoxycarbonylaminophenyl)pyrrole
Description
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl N-(4-pyrrol-1-ylphenyl)carbamate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-15/h3-10H,2H2,1H3,(H,14,16) |
InChI Key |
LRODMBRGWIRWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(4-Ethoxycarbonylaminophenyl)pyrrole typically involves the reaction of pyrrole derivatives with appropriate acylating agents. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrrole derivatives can demonstrate significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-cancer Properties : Research indicates that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies with minimal side effects.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, suggesting its potential as an antimicrobial agent against resistant strains.
- Cancer Treatment : In vitro studies showed that this compound inhibited the growth of breast cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
- Anti-inflammatory Applications : Clinical trials involving related pyrrole compounds have indicated a reduction in inflammatory markers in patients with chronic inflammatory diseases, supporting further exploration of this compound's therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Compounds for Comparison:
- 1-(2-Isocyanophenyl)pyrrole ()
- 3-/4-Chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline ()
- 1-(2-Aminophenyl)pyrrole ()
Table 1: Structural and Electronic Properties
Key Observations:
- The dihedral angle between pyrrole and phenyl rings is highly sensitive to substituent position and electronic effects. Para-substituted derivatives (e.g., 4-chloro in ) exhibit larger angles (~86°), suggesting reduced conjugation compared to ortho-substituted analogs (~75°). For this compound, the angle is expected to lie within this range, modulating its π-conjugation and solubility.
Spectroscopic and Quantum Mechanical Comparisons
Table 3: Spectroscopic Data
| Compound | IR (cm⁻¹) | UV-Vis (λ_max, nm) | Fluorescence |
|---|---|---|---|
| This compound | ~3300 (N–H), ~1700 (C=O) | ~280 (π→π*) | Moderate emission |
| 1-(2-Aminophenyl)pyrrole | 3450 (N–H), 1620 (C=N) | 265 | Strong fluorescence |
Key Observations:
- The C=O stretch (~1700 cm⁻¹) in this compound distinguishes it from amino- or chloro-substituted analogs.
- Fluorescence quenching is expected compared to 1-(2-aminophenyl)pyrrole due to the electron-withdrawing ethoxycarbonyl group reducing π-conjugation .
Preparation Methods
1,4-Diketone Preparation
Ethyl acetoacetate reacts with 4-nitrobenzaldehyde under Claisen-Schmidt conditions to yield a 1,4-diketone precursor. Catalytic amounts of NaOH (5% w/v) in ethanol at 60°C drive this condensation.
Cyclocondensation with Amines
The diketone intermediate undergoes cyclization with ammonium acetate in glacial acetic acid (reflux, 4 h) to form the pyrrole nucleus. For this compound, substituting ammonium acetate with 4-ethoxycarbonylaminophenylamine introduces the target substituent directly during ring closure.
Optimization Insights :
-
Acid Strength : Glacial acetic acid (pH ≈ 2.5) accelerates imine formation while minimizing diketone degradation.
-
Stoichiometry : A 1:1.2 molar ratio of diketone to amine maximizes ring closure efficiency.
-
Byproduct Mitigation : Azeotropic removal of water using Dean-Stark apparatus improves yields to 72%.
Post-synthesis, the crude product is typically partitioned between dichloromethane and water, with the organic layer dried over Na₂SO₄ before solvent evaporation.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
Late-stage functionalization via palladium-catalyzed cross-coupling enables precise installation of the 4-ethoxycarbonylaminophenyl group. This approach decouples pyrrole synthesis from aromatic substitution, offering modularity:
-
Pyrrole Halogenation : Bromination of 1H-pyrrole using N-bromosuccinimide (NBS) in CCl₄ yields 3-bromopyrrole (82% yield).
-
Boronic Acid Preparation : 4-Ethoxycarbonylaminophenylboronic acid is synthesized via Miyaura borylation of 4-nitroiodobenzene followed by nitro group reduction and ethoxycarbonyl protection.
-
Cross-Coupling : Pd(PPh₃)₄ (5 mol%) catalyzes the reaction between 3-bromopyrrole and the boronic acid in a 1:1.5 molar ratio, using K₂CO₃ as base in toluene/water (3:1) at 90°C.
Key Advantages :
-
Functional Group Tolerance : The ethoxycarbonyl group remains intact under coupling conditions.
-
Scalability : Reactions proceed efficiently at 0.5–5 mol scales with consistent 65–70% yields.
Purification via flash chromatography (silica gel, ethyl acetate/hexane) removes residual palladium and boronic acid byproducts.
Solid-Phase Synthesis for Sequential Functionalization
Adapting peptide synthesis techniques, solid-phase methods enable stepwise construction of complex pyrrole derivatives:
-
Resin Loading : 2-Chlorotrityl chloride resin (2-CTC) is functionalized with Fmoc-protected pyrrole-3-carboxylic acid using DIPEA in dry DCM.
-
Deprotection and Coupling : Sequential Fmoc removal (20% piperidine/DMF) allows coupling of 4-ethoxycarbonylaminophenyl isocyanate using HBTU/HOBt activation.
-
Cleavage : TFA/DCM (1:99) liberates the product while preserving acid-labile groups.
Process Metrics :
This method excels in producing gram-scale quantities with minimal purification, though initial resin costs may limit industrial adoption.
Catalytic Dehydrogenation of Pyrrolidines
Patent-derived methods utilizing noble metal catalysts offer a redox-economic route:
-
Pyrrolidine Synthesis : 4-Ethoxycarbonylaminophenylpyrrolidine is prepared via reductive amination of levulinic acid derivatives.
-
Dehydrogenation : A Pt/Pd/ZrO₂ catalyst (0.5% each metal) in a tubular reactor at 260°C under H₂/N₂ (75:25) gas flow converts pyrrolidine to pyrrole.
Critical Parameters :
-
Water Co-feed : 15–20 wt% water suppresses butyronitrile formation (<0.1%).
-
Residence Time : 0.05 L feed/L catalyst/h balances conversion (89%) and selectivity (93%).
Downstream processing involves phase separation to remove water, followed by vacuum distillation (bp 120–125°C at 15 mmHg).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Scale (g) | Key Advantage |
|---|---|---|---|---|
| Knovenagel | 68 | 95.2 | 0.1–10 | Single-step synthesis |
| Paal-Knorr | 72 | 97.8 | 1–50 | Direct amine incorporation |
| Suzuki Coupling | 70 | 99.1 | 0.5–5 | Late-stage functionalization |
| Solid-Phase | 58 | 98.5 | 0.1–2 | Purification simplicity |
| Catalytic Dehydrogenation | 89 | 96.3 | 10–1000 | Industrial scalability |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
